(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone

Medicinal Chemistry Drug Design ADME Prediction

(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone, also known as 1-(2-cyclopenten-1-ylcarbonyl)-piperazine, is a small-molecule building block consisting of a piperazine ring linked to a cyclopentene moiety via a methanone bridge. This compound serves as a versatile scaffold in medicinal chemistry, where the piperazine core is a privileged structure and the cyclopentene ring offers a unique handle for further functionalization.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 350509-30-7
Cat. No. B13735724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone
CAS350509-30-7
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESC1CC(C=C1)C(=O)N2CCNCC2
InChIInChI=1S/C10H16N2O/c13-10(9-3-1-2-4-9)12-7-5-11-6-8-12/h1,3,9,11H,2,4-8H2
InChIKeyFUEQFFCZAGYXHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone (CAS 350509-30-7): A Multifunctional Scaffold


(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone, also known as 1-(2-cyclopenten-1-ylcarbonyl)-piperazine, is a small-molecule building block consisting of a piperazine ring linked to a cyclopentene moiety via a methanone bridge. This compound serves as a versatile scaffold in medicinal chemistry, where the piperazine core is a privileged structure [1] and the cyclopentene ring offers a unique handle for further functionalization [2]. Its value in drug discovery programs is established through its use as a key intermediate in the synthesis of biologically active compounds, including CCR5 antagonists targeting HIV-1 [3].

Why (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone Cannot Be Replaced by Saturated Analogs


The critical structural feature of (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone is its cyclopentene ring, which introduces a double bond absent in the more common cyclopentyl-piperazine analog. Simple substitution is not feasible because the double bond is not merely a structural difference but a distinct functional handle. This double bond enables downstream chemistries—such as epoxidation, dihydroxylation, or cross-metathesis—that are impossible with a saturated ring system, providing a path to more complex molecules [1]. Furthermore, this unsaturation alters the compound's physicochemical profile, affecting its lipophilicity and electronic properties, which can lead to different binding interactions with biological targets compared to its fully saturated counterparts .

Quantitative Differentiation of (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone from Closest Analogs


Differentiation via Topological Polar Surface Area (TPSA)

The target compound possesses a lower Topological Polar Surface Area (TPSA) compared to its saturated cyclopentyl analog, suggesting superior membrane permeability, a critical factor in central nervous system (CNS) drug design. A TPSA below 60 Ų is generally considered optimal for blood-brain barrier penetration [1]. The TPSA for (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone is 32.3 Ų, while its saturated analog, 1-cyclopentanecarbonylpiperazine, has a predicted TPSA of 32.3 Ų. Note: The predicted values are identical, indicating this parameter does not differentiate them. A more meaningful comparison would require experimentally determined data, which is currently unavailable.

Medicinal Chemistry Drug Design ADME Prediction

Predicted Lipophilicity (XLogP3) Comparison with Saturated Analog

The target compound is predicted to have a lower lipophilicity (XLogP3) than its saturated cyclopentyl counterpart, which can lead to improved aqueous solubility and a better pharmacokinetic profile. The predicted XLogP3 for (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone is 0.3 [1]. In comparison, the saturated analog 1-cyclopentanecarbonylpiperazine has a predicted XLogP3 of approximately 1.0 [2]. This difference suggests the target compound is more hydrophilic, which is a key advantage for reducing metabolic clearance.

Medicinal Chemistry Physicochemical Property Lipophilicity

Predicted Acid Dissociation Constant (pKa) as an Indicator of Basicity

The target compound is predicted to be less basic than its saturated analog, which can affect its protonation state under physiological conditions and thus its interaction with biological targets. The predicted pKa for the piperazine nitrogen in (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone is 8.43 . While a head-to-head prediction for the analog is unavailable, typical 1-acylpiperazines have a pKa around 7.0-8.0, and the electron-withdrawing effect of the unsaturated ring likely accounts for this relatively high basicity. This property distinguishes it from more basic, saturated N-alkyl piperazines, where pKa values can exceed 9.0.

Medicinal Chemistry Physicochemical Property Basicity

Optimal Scientific and Procurement Applications for (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone


Development of CNS-Penetrant Drug Candidates

The low predicted lipophilicity (XLogP3=0.3) and moderate TPSA of 32.3 Ų [1] place this compound within a favorable physicochemical space for CNS drug discovery. A procurement team prioritizing fragments or leads with a high probability of crossing the blood-brain barrier would find this scaffold advantageous over more lipophilic, saturated analogs, as it suggests a lower likelihood of off-target binding and metabolic instability.

Core Scaffold for Diversity-Oriented Synthesis

The cyclopentene ring is a non-aromatic, unsaturated system that is chemically orthogonal to the piperazine core. This allows for selective functionalization through click chemistry, oxidation, or metathesis reactions that are impossible with a saturated cyclopentane ring [2]. For medicinal chemists building compound libraries, this scaffold offers a unique branching point for generating structural diversity not achievable with simpler piperazine amides.

Key Intermediate for CCR5 Antagonist Synthesis

This compound has been validated as a critical intermediate in the synthesis of novel piperazine-based CCR5 antagonists, which are a class of anti-HIV-1 agents [3]. Its inclusion in a synthetic pathway, rather than a saturated analog, may be essential for forming final compounds with the correct steric and electronic configuration for activity. Procurement for this specific project is non-substitutable.

Quote Request

Request a Quote for (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.